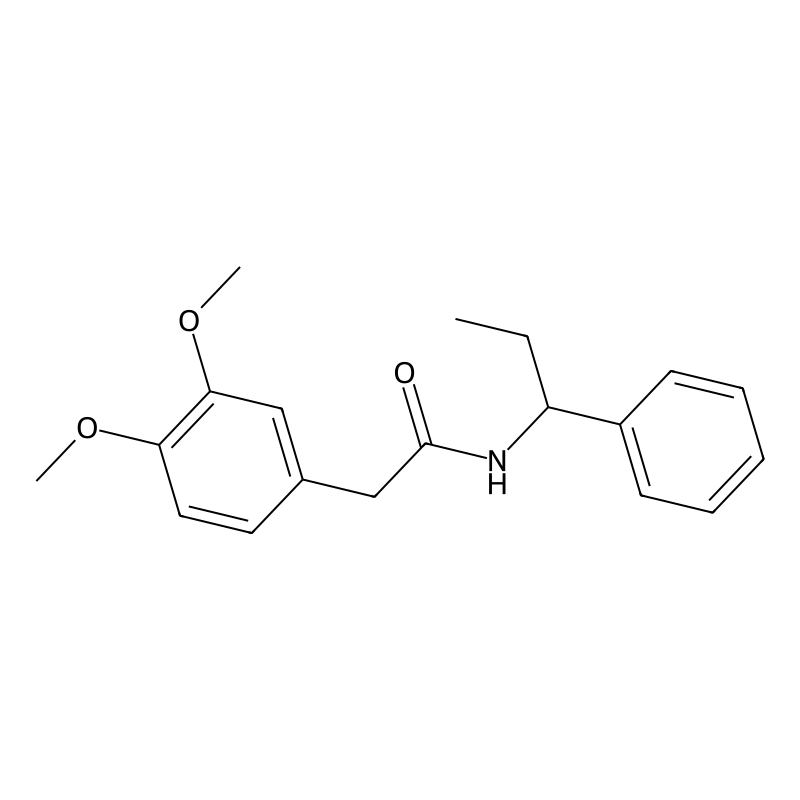

2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a phenylpropyl moiety attached to an acetamide functional group. This compound belongs to the class of acetamides and is notable for its potential therapeutic applications and biological activities. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced using lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions may occur at the aromatic rings or the acetamide group when treated with suitable nucleophiles such as halides or sulfonates.

These reactions are significant for modifying the compound's structure to explore its derivatives and enhance its biological activity.

2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide has been studied for its various biological activities. Preliminary research indicates potential effects on:

- Antioxidant Activity: The compound may exhibit properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.

- Antibacterial Properties: Similar compounds have shown effectiveness against certain bacterial strains, suggesting that this compound may also possess antibacterial capabilities.

- Enzyme Interaction: It may interact with specific enzymes or receptors in biological systems, influencing metabolic pathways and cellular responses.

The exact mechanisms of action remain an area of active research.

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide typically involves several steps:

- Formation of the Dimethoxyphenyl Intermediate: Starting from 3,4-dimethoxybenzaldehyde, it reacts with an appropriate amine under reductive amination conditions to form the dimethoxyphenyl intermediate.

- Coupling with Phenylpropylamine: This intermediate is then coupled with phenylpropylamine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

- Final Acetylation: The resulting product is acetylated to yield the final acetamide product.

These methods allow for variations in substituents to explore structure-activity relationships.

The applications of 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide span several fields:

- Pharmaceutical Research: Its potential therapeutic effects make it a candidate for drug development, particularly in treating oxidative stress-related conditions and bacterial infections.

- Chemical Synthesis: Used as a building block in organic synthesis for creating more complex molecules.

- Biological Studies: Investigated for its interactions with biological systems, contributing to the understanding of enzyme mechanisms and receptor activities.

Research into the interaction of 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide with biological targets is ongoing. Initial studies suggest that it may modulate enzyme activity or receptor binding, which could lead to various pharmacological effects. Understanding these interactions is crucial for determining its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Contains a dimethoxyphenyl group | Primarily acts as a neurotransmitter precursor |

| 4-(Dimethylamino)phenylpropylamine | Shares the dimethylaminophenyl group | Known for stimulant properties |

| N-(3-(4-Dimethylamino)phenyl)propionamide | Similar acetamide moiety but lacks dimethoxy group | Exhibits different pharmacological profiles |

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-N-(1-phenylpropyl)acetamide lies in its specific combination of functional groups that provide distinct chemical and biological properties. This makes it particularly valuable in research settings focused on developing new therapeutic agents targeting oxidative stress and bacterial infections. The interplay between the dimethoxy and phenyl groups may also influence its solubility and bioavailability compared to similar compounds.